molecular formula C6H8N4O B15246605 N-methylpyrazine-2-carbohydrazide

N-methylpyrazine-2-carbohydrazide

Cat. No.: B15246605
M. Wt: 152.15 g/mol
InChI Key: VIMWVAJLVZLNRC-UHFFFAOYSA-N
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Description

N-methylpyrazine-2-carbohydrazide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpyrazine-2-carbohydrazide can be synthesized through the reaction of pyrazine-2-carboxylic acid methyl ester with hydrazine hydrate in methanol. The reaction is typically carried out under reflux conditions, resulting in the formation of the desired carbohydrazide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The process may include steps such as esterification, hydrazinolysis, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrazones: Formed through the reaction with aldehydes or ketones.

    Oxidized Pyrazines: Resulting from oxidation reactions.

    Reduced Hydrazines: Produced through reduction reactions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-methylpyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In antimicrobial research, the compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carbohydrazide
  • 5-Methylpyrazine-2-carbohydrazide
  • N-substituted 3-aminopyrazine-2-carboxamides

Uniqueness

N-methylpyrazine-2-carbohydrazide stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit unique antimicrobial and anticancer properties, making it a valuable compound for further research .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

N-methylpyrazine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O/c1-10(7)6(11)5-4-8-2-3-9-5/h2-4H,7H2,1H3

InChI Key

VIMWVAJLVZLNRC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC=CN=C1)N

Origin of Product

United States

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